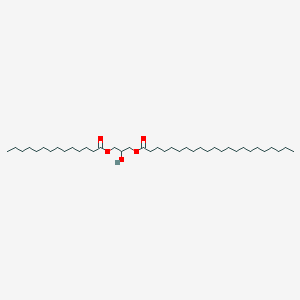

1-Myristoyl-3-docosanoyl-rac-glycerol

Description

Properties

IUPAC Name |

(2-hydroxy-3-tetradecanoyloxypropyl) docosanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H76O5/c1-3-5-7-9-11-13-15-16-17-18-19-20-21-22-24-26-28-30-32-34-39(42)44-36-37(40)35-43-38(41)33-31-29-27-25-23-14-12-10-8-6-4-2/h37,40H,3-36H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBFSTFBCOKPTDN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCC)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H76O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

625.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-Myristoyl-3-docosanoyl-rac-glycerol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Myristoyl-3-docosanoyl-rac-glycerol, a specific diacylglycerol (DAG). This document collates available physicochemical data, outlines general experimental protocols for the synthesis and analysis of similar mixed-chain diacylglycerols, and discusses the established role of 1,3-diacylglycerols in cellular signaling.

Introduction

This compound is a diacylglycerol molecule featuring a glycerol (B35011) backbone esterified with myristic acid (a saturated 14-carbon fatty acid) at the sn-1 position and docosanoic acid (behenic acid, a saturated 22-carbon fatty acid) at the sn-3 position. The designation rac- (from racemic) indicates that the stereochemistry at the sn-2 position of the glycerol backbone is a mixture of R and S configurations. As a 1,3-diacylglycerol, this molecule is a structural isomer of the more commonly studied 1,2-diacylglycerols that act as second messengers in signal transduction. While specific biological activities for this particular mixed-chain DAG are not extensively documented in publicly available literature, its structural class suggests potential roles in lipid metabolism and membrane biophysics.

Physicochemical Properties

The known physicochemical properties of this compound are summarized in the table below. This data is primarily sourced from chemical supplier catalogs.

| Property | Value | Source |

| Molecular Formula | C39H76O5 | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Weight | 625.0 g/mol | --INVALID-LINK-- |

| CAS Number | 115877-95-7 | --INVALID-LINK-- |

| Physical Form | Solid | --INVALID-LINK-- |

| Purity | ≥98% | --INVALID-LINK-- |

| Storage Temperature | -20°C | --INVALID-LINK-- |

| Solubility | DMF: 20 mg/mlDMSO: 7 mg/mlEthanol: 0.25 mg/mlPBS (pH 7.2): 0.7 mg/ml | --INVALID-LINK-- |

Experimental Protocols

Synthesis of 1,3-Diacylglycerols

The synthesis of asymmetrically substituted 1,3-diacylglycerols can be achieved through both chemical and enzymatic methods.

3.1.1. Chemical Synthesis

A common strategy for the chemical synthesis of a 1,3-diacylglycerol with two different acyl chains involves a multi-step process with protection and deprotection of the hydroxyl groups of a glycerol derivative.

General Protocol for Asymmetric 1,3-Diacylglycerol Synthesis:

-

Protection of Glycerol: Start with a glycerol derivative where the sn-2 hydroxyl group is protected with a suitable protecting group (e.g., benzyl, trityl) and the sn-1 and sn-3 hydroxyls are available for acylation.

-

First Acylation: Acylate one of the free hydroxyl groups (e.g., sn-1) with the first fatty acid (e.g., myristoyl chloride) in the presence of a base (e.g., pyridine).

-

Second Acylation: Acylate the remaining free hydroxyl group (sn-3) with the second fatty acid (e.g., docosanoyl chloride).

-

Deprotection: Remove the protecting group from the sn-2 hydroxyl to yield the final 1,3-diacylglycerol.

-

Purification: The final product is typically purified by column chromatography on silica (B1680970) gel.

3.1.2. Enzymatic Synthesis

Enzymatic synthesis using lipases offers a milder and often more regioselective alternative to chemical synthesis. 1,3-regioselective lipases are particularly useful for the synthesis of 1,3-diacylglycerols.

General Protocol for Enzymatic Synthesis of 1,3-Diacylglycerols:

-

Reactants: The reaction mixture typically consists of glycerol and the two fatty acids (myristic acid and docosanoic acid) or their esters (e.g., methyl or ethyl esters).

-

Enzyme: An immobilized 1,3-regioselective lipase (B570770) (e.g., from Rhizomucor miehei) is used as the catalyst.

-

Reaction Conditions: The reaction is often carried out in a solvent-free system or in an organic solvent. Temperature and pressure (vacuum may be applied to remove water by-product and drive the reaction forward) are optimized for the specific lipase and substrates.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Purification: The product is purified from the reaction mixture, which may contain unreacted starting materials, monoacylglycerols, and triacylglycerols. Purification is typically achieved by column chromatography or fractional crystallization.

Analysis of 1,3-Diacylglycerols

A combination of chromatographic and spectroscopic techniques is generally employed for the analysis and characterization of diacylglycerols.

3.2.1. Chromatographic Methods

-

Thin-Layer Chromatography (TLC): TLC is a rapid and simple method for monitoring the progress of synthesis and for preliminary purity assessment. Diacylglycerols can be visualized on silica gel plates using a suitable developing solvent system (e.g., hexane:diethyl ether:acetic acid) and a visualizing agent (e.g., iodine vapor or charring with a sulfuric acid solution).

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a powerful technique for the separation and quantification of different diacylglycerol species. A C18 column is commonly used with a mobile phase consisting of a mixture of organic solvents like acetonitrile (B52724) and acetone. Detection can be achieved using a UV detector (at low wavelengths, e.g., 205 nm) or an evaporative light scattering detector (ELSD).

-

Gas Chromatography (GC): GC, often coupled with mass spectrometry (GC-MS), can be used for the analysis of diacylglycerols after derivatization (e.g., silylation) to increase their volatility. This method provides information on the fatty acid composition of the diacylglycerol.

3.2.2. Spectroscopic Methods

-

Mass Spectrometry (MS): Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is a highly sensitive and specific technique for the structural characterization and quantification of diacylglycerols. Analysis of the fragmentation patterns can confirm the molecular weight and the identity of the fatty acyl chains.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are invaluable tools for the structural elucidation of diacylglycerols. NMR can confirm the positions of the acyl chains on the glycerol backbone and provide information about the overall structure of the molecule.

Biological Role and Signaling Pathways

While specific biological activities of this compound have not been reported, 1,3-diacylglycerols are known to be involved in lipid metabolism. They are intermediates in the synthesis and breakdown of triacylglycerols. Unlike 1,2-diacylglycerols, 1,3-diacylglycerols are not considered to be direct activators of the classical and novel isoforms of Protein Kinase C (PKC). The canonical signaling pathway involving diacylglycerols is the IP3/DAG pathway, which is initiated by the activation of phospholipase C (PLC).

The IP3/DAG Signaling Pathway

The activation of various cell surface receptors (e.g., G protein-coupled receptors, receptor tyrosine kinases) can lead to the activation of PLC. PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and 1,2-diacylglycerol.

-

IP3 is a soluble molecule that diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol.

-

1,2-Diacylglycerol remains in the plasma membrane and, in conjunction with the elevated cytosolic Ca2+ levels, activates PKC. Activated PKC then phosphorylates a variety of downstream protein targets, leading to diverse cellular responses such as proliferation, differentiation, and apoptosis.

Although 1,3-diacylglycerols like this compound are not the primary activators of PKC in this pathway, their presence in cellular membranes can influence the physical properties of the membrane and potentially modulate the activity of membrane-bound enzymes.

Visualizations

General Synthesis Workflow for a 1,3-Diacylglycerol

An In-depth Technical Guide to 1-Myristoyl-3-docosanoyl-rac-glycerol: Structure, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Myristoyl-3-docosanoyl-rac-glycerol is a specific diacylglycerol (DAG) composed of a glycerol (B35011) backbone esterified with myristic acid at the sn-1 position and docosanoic acid (also known as behenic acid) at the sn-3 position. As a member of the diacylglycerol family, it is a key lipid molecule that can be anticipated to play a role in cellular signaling and metabolism. This technical guide provides a comprehensive overview of its structure, physicochemical properties, probable synthesis and analysis methodologies, and potential biological roles based on the broader understanding of diacylglycerol signaling. Due to the limited availability of experimental data specific to this molecule, this guide leverages established knowledge of asymmetric diacylglycerols to present a thorough theoretical and practical framework for researchers.

Chemical Structure and Properties

This compound is an asymmetric diacylglycerol, meaning it has two different fatty acid chains. The "rac-" prefix indicates that it is a racemic mixture of the sn-1 and sn-3 enantiomers.

Chemical Structure:

The Pivotal Role of Mixed-Acid Diacylglycerols in Cellular Signaling and Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diacylglycerols (DAGs) are fundamental lipid molecules that serve as crucial second messengers in a multitude of cellular signaling pathways and as key intermediates in lipid metabolism. The specific stereochemistry and fatty acid composition of DAGs, particularly mixed-acid sn-1,2-diacylglycerols, dictate their biological activity and downstream effects. This in-depth technical guide provides a comprehensive overview of the biological roles of mixed-acid DAGs, focusing on their involvement in signal transduction, the quantitative aspects of their interactions, and detailed methodologies for their study. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development seeking to understand and target DAG-mediated pathways.

Introduction to Diacylglycerols

Diacylglycerols are glycerides composed of a glycerol (B35011) backbone esterified to two fatty acid chains.[1] While seemingly simple in structure, the diversity of fatty acid species and their stereospecific attachment to the glycerol backbone give rise to a vast array of DAG molecules with distinct biological functions.[2][3] There are three primary isomers of DAGs: sn-1,2-diacylglycerol, sn-2,3-diacylglycerol, and 1,3-diacylglycerol.[2] Of these, sn-1,2-diacylglycerol is the biologically active isomer that functions as a potent second messenger in cellular signaling.[4][5][6]

Mixed-acid diacylglycerols, which contain different fatty acids at the sn-1 and sn-2 positions, are the most common form found in cells. The nature of these fatty acids, including their chain length and degree of saturation, significantly influences the biological activity of the DAG molecule.[4][7]

Generation and Metabolism of Mixed-Acid Diacylglycerols

The cellular pool of sn-1,2-diacylglycerols is tightly regulated through a balance of synthesis and degradation pathways.

Generation of sn-1,2-Diacylglycerols

The primary mechanism for generating signaling sn-1,2-DAG is the hydrolysis of membrane phospholipids, most notably phosphatidylinositol 4,5-bisphosphate (PIP2), by the enzyme phospholipase C (PLC) .[1][2] This reaction is a key event in many signal transduction pathways and also produces inositol (B14025) trisphosphate (IP3), another important second messenger.[1]

Mixed-acid DAGs can also be generated through the hydrolysis of triacylglycerols (TAGs) by various lipases.[2] However, the sn-1,2-DAG produced through this pathway is more commonly associated with metabolic processes rather than signaling.

Metabolism of sn-1,2-Diacylglycerols

Once generated, sn-1,2-DAGs have a transient existence in the cell membrane. Their signaling is terminated through two main metabolic routes:

-

Phosphorylation: Diacylglycerol kinases (DGKs) phosphorylate sn-1,2-DAG to produce phosphatidic acid (PA), a lipid that also has signaling functions.[8][9][10] This conversion effectively terminates the DAG signal.

-

Acylation: Diacylglycerol acyltransferases (DGATs) catalyze the addition of a third fatty acid to sn-1,2-DAG to form triacylglycerol (TAG), which is stored in lipid droplets.[1][11]

The specificity of DGK and DGAT isoforms for different mixed-acid DAG species adds another layer of complexity to the regulation of DAG signaling and metabolism.[8][12][13]

Signaling Roles of Mixed-Acid Diacylglycerols

The primary and most well-characterized role of sn-1,2-diacylglycerol is the activation of Protein Kinase C (PKC) isoforms.[11][14]

Activation of Protein Kinase C

Conventional (cPKC) and novel (nPKC) isoforms of PKC possess a C1 domain that binds to sn-1,2-DAG in the plasma membrane.[5] This binding event, often in conjunction with other signals like an increase in intracellular calcium, leads to a conformational change in the PKC enzyme, relieving autoinhibition and activating its kinase activity.[14] Activated PKC then phosphorylates a wide range of substrate proteins, leading to diverse cellular responses such as cell growth, differentiation, and apoptosis.[7]

The fatty acid composition of the sn-1,2-DAG molecule plays a critical role in the activation of different PKC isoforms.[4][5][7] For instance, some PKC isoforms may be preferentially activated by DAGs containing an unsaturated fatty acid at the sn-2 position.

Other Downstream Effectors

Beyond PKC, sn-1,2-DAG can also activate other proteins that contain a C1 domain, including:

-

Munc13: A family of proteins essential for synaptic vesicle priming and neurotransmitter release.[9]

-

RasGRP: A family of guanine (B1146940) nucleotide exchange factors that activate Ras and Rap small GTPases.[9]

-

Chimaerins: A family of Rac-GTPase activating proteins involved in regulating the cytoskeleton.[9]

The activation of these diverse effector proteins highlights the central role of mixed-acid DAGs in a wide array of cellular processes.

Quantitative Data on Mixed-Acid Diacylglycerol Interactions

The biological effects of mixed-acid DAGs are underpinned by the quantitative parameters of their interactions with effector proteins and the kinetics of their metabolism. The following tables summarize key quantitative data from the literature.

| PKC Isoform | Diacylglycerol Species | Activation Profile | Reference |

| PKCα | 18:0/22:6-DAG | Less preferred at 2 mmol% | [7] |

| PKCε | 18:0/22:6-DAG | Moderate preference at 2000 mmol% | [7] |

| PKCθ | 18:0/22:6-DAG | Strong preference at 2 and 20 mmol% | [7] |

| PKCα | Unsaturated 1,2-DAGs | More potent activators than saturated ones | [4] |

| Enzyme | Substrate | Specificity/Preference | Reference |

| DGKε | sn-2-arachidonoyl-DAG (e.g., 1-stearoyl-2-arachidonoyl-DAG) | High specificity | [8][12][13] |

| DAGLβ | DAG with linoleic acid (C18:2) at sn-2 | Preferred over other fatty acids | [2] |

| CDS2 | 1-stearoyl-2-arachidonoyl-sn-phosphatidic acid | Most preferred species | [15] |

Experimental Protocols for the Study of Mixed-Acid Diacylglycerols

Accurate investigation of the biological roles of mixed-acid DAGs requires robust experimental methodologies. This section provides detailed protocols for key experiments.

Extraction of Diacylglycerols from Cellular Samples

This protocol is adapted from the method described by Bligh and Dyer.

Materials:

-

Cell pellet (~2 x 10^6 cells)

-

Methanol

-

0.9% NaCl solution

-

Glass tubes with Teflon-lined caps

-

Centrifuge

-

Nitrogen gas stream

Procedure:

-

Homogenize the cell pellet in a mixture of chloroform:methanol (1:2, v/v).

-

Add chloroform and 0.9% NaCl to achieve a final ratio of chloroform:methanol:water of 2:2:1.8.

-

Vortex the mixture vigorously for 1 minute to ensure thorough mixing.

-

Centrifuge at 1,000 x g for 10 minutes to separate the phases.

-

Carefully collect the lower organic phase, which contains the lipids, using a Pasteur pipette.

-

Dry the lipid extract under a stream of nitrogen gas.

-

Resuspend the dried lipids in a suitable solvent for downstream analysis.

Quantification of Cellular Diacylglycerol Content

This protocol utilizes the enzymatic conversion of DAG to radiolabeled phosphatidic acid.[16]

Materials:

-

Dried lipid extract

-

Solubilizing buffer (e.g., containing octyl-β-D-glucoside and cardiolipin)

-

2x Reaction buffer (containing imidazole, NaCl, MgCl2, EGTA)

-

Dithiothreitol (DTT)

-

E. coli DAG kinase

-

[γ-33P]-ATP

-

Thin-layer chromatography (TLC) plates and developing tank

-

Phosphorimager

Procedure:

-

Dissolve the dried lipids in solubilizing buffer by vigorous vortexing.

-

Incubate at room temperature for 10 minutes.

-

On ice, add 2x reaction buffer, DTT, and E. coli DAG kinase.

-

Initiate the reaction by adding [γ-33P]-ATP.

-

Incubate the reaction at 25°C for 30 minutes.

-

Stop the reaction by placing the tubes on ice and re-extract the lipids as described in Protocol 5.1.

-

Dissolve the dried lipids in chloroform:methanol (2:1, v/v).

-

Spot the lipid extracts onto a TLC plate alongside a phosphatidic acid standard.

-

Develop the TLC plate in a suitable solvent system (e.g., acetone).

-

Dry the TLC plate and expose it to a phosphorimaging screen.

-

Quantify the radiolabeled phosphatidic acid spot using a phosphorimager and compare it to a standard curve to determine the amount of DAG in the original sample.

In Vitro Protein Kinase C Activity Assay

This assay measures the ability of different mixed-acid DAGs to activate PKC.

Materials:

-

Purified PKC isoform

-

Mixed micelles or lipid vesicles containing phosphatidylserine (B164497) and the mixed-acid DAG of interest

-

PKC substrate peptide (e.g., myelin basic protein or a specific peptide substrate)

-

[γ-32P]-ATP

-

Assay buffer (containing Tris-HCl, MgCl2, CaCl2, DTT)

-

Phosphocellulose paper

-

Scintillation counter

Procedure:

-

Prepare mixed micelles or lipid vesicles containing a fixed concentration of phosphatidylserine and varying concentrations of the mixed-acid DAG.

-

In a reaction tube, combine the purified PKC isoform, the lipid mixture, the substrate peptide, and the assay buffer.

-

Initiate the kinase reaction by adding [γ-32P]-ATP.

-

Incubate the reaction at 30°C for a defined period (e.g., 10-20 minutes).

-

Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper extensively to remove unincorporated [γ-32P]-ATP.

-

Quantify the amount of incorporated radiolabel in the substrate peptide using a scintillation counter.

-

Plot the PKC activity as a function of the mixed-acid DAG concentration to determine the activation profile.

Visualizing Mixed-Acid Diacylglycerol Pathways and Workflows

Diagrams created using Graphviz (DOT language) to illustrate key concepts.

Caption: Signaling pathway of mixed-acid diacylglycerol generation and PKC activation.

Caption: Experimental workflow for the analysis of mixed-acid diacylglycerols.

Caption: Differential activation of PKC isoforms by various mixed-acid DAG species.

Conclusion and Future Directions

Mixed-acid diacylglycerols are not merely intermediates in lipid metabolism but are sophisticated signaling molecules whose biological activity is finely tuned by their stereochemistry and fatty acid composition. Their central role in activating a diverse array of effector proteins, most notably PKC, places them at the heart of numerous cellular processes. A thorough understanding of the quantitative aspects of their interactions and the development of precise methodologies for their study are crucial for dissecting their complex roles in both health and disease.

For professionals in drug development, the enzymes that generate and metabolize mixed-acid DAGs, as well as their downstream effectors, represent promising therapeutic targets for a range of conditions, including cancer, metabolic disorders, and neurological diseases. Future research will likely focus on elucidating the specific roles of individual mixed-acid DAG species in different cellular contexts and on developing highly specific modulators of DAG-mediated signaling pathways. The continued advancement of analytical techniques, such as lipidomics, will undoubtedly accelerate our understanding of these pivotal lipid second messengers.

References

- 1. Diglyceride - Wikipedia [en.wikipedia.org]

- 2. DAG tales: the multiple faces of diacylglycerol—stereochemistry, metabolism, and signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lipotype.com [lipotype.com]

- 4. portlandpress.com [portlandpress.com]

- 5. tandfonline.com [tandfonline.com]

- 6. benchchem.com [benchchem.com]

- 7. Activation of conventional and novel protein kinase C isozymes by different diacylglycerol molecular species - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. The biology and biochemistry of diacylglycerol signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Diacylglycerol kinase - Wikipedia [en.wikipedia.org]

- 11. Diacylglycerol: Structure, Functions, and Analytical Methods - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 12. Diacylglycerol Kinase ϵ Is Selective for Both Acyl Chains of Phosphatidic Acid or Diacylglycerol - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Substrate Specificity of Diacylglycerol kinase-epsilon and the Phosphatidylinositol Cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Diacylglycerol-evoked activation of PKC and PKD isoforms in regulation of glucose and lipid metabolism: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Quantitative Analysis of Cellular Diacylglycerol Content - PMC [pmc.ncbi.nlm.nih.gov]

1-Myristoyl-3-docosanoyl-rac-glycerol in Lipid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Myristoyl-3-docosanoyl-rac-glycerol is a structured diacylglycerol (DAG) composed of a glycerol (B35011) backbone esterified with myristic acid (a saturated 14-carbon fatty acid) at the sn-1 position and docosanoic acid (behenic acid, a saturated 22-carbon fatty acid) at the sn-3 position. As a 1,3-diacylglycerol, it differs structurally from the more common 1,2-diacylglycerols that are well-known second messengers. The unique composition of a medium-chain saturated fatty acid and a very-long-chain saturated fatty acid suggests a distinct metabolic fate and potential physiological effects compared to other di- and triacylglycerols. This technical guide provides a comprehensive overview of the anticipated role of this compound in lipid metabolism, potential signaling implications, and detailed experimental protocols for its investigation.

Metabolic Pathways

The metabolism of this compound is expected to follow the general pathways of dietary lipid digestion, absorption, and subsequent intracellular utilization or storage.

Digestion and Absorption

Upon ingestion, this compound will undergo hydrolysis in the small intestine, primarily by pancreatic lipase (B570770). Pancreatic lipase exhibits specificity for the sn-1 and sn-3 positions of acylglycerols. It is known to hydrolyze medium-chain fatty acids more readily than long-chain fatty acids. Therefore, it is anticipated that the myristic acid at the sn-1 position will be preferentially hydrolyzed, yielding 3-docosanoyl-rac-glycerol (a monoacylglycerol) and free myristic acid. The hydrolysis of the very-long-chain docosanoic acid at the sn-3 position may be less efficient.

The absorption of the resulting products will also vary based on chain length. Myristic acid can be absorbed by enterocytes and subsequently incorporated into chylomicrons or enter the portal circulation directly. Docosanoic acid and its corresponding monoacylglycerol are known to be poorly absorbed by the intestine.

Intracellular Metabolism

Once absorbed, the components of this compound will enter various metabolic pathways within the enterocytes and other tissues, particularly the liver.

-

Re-esterification: Absorbed myristic acid and any absorbed docosanoic acid and monoacylglycerols will be re-esterified to form triacylglycerols (TAGs), phospholipids, and other complex lipids. The key enzymes in this process are the diacylglycerol acyltransferases (DGATs). DGAT1 and DGAT2 have different substrate specificities, with DGAT2 showing a preference for shorter-chain fatty acids in some studies.[1]

-

Fatty Acid Oxidation and Elongation: Myristic acid is more rapidly metabolized than longer-chain saturated fatty acids like palmitic acid.[2] It can be a substrate for both β-oxidation to generate energy and for elongation to form longer-chain fatty acids.[2] Docosanoic acid, being a very-long-chain saturated fatty acid, is primarily metabolized through peroxisomal β-oxidation.

The anticipated metabolic pathway of this compound is depicted in the following diagram:

Signaling Pathways

While 1,2-diacylglycerols are well-established activators of protein kinase C (PKC) and other signaling proteins, the role of 1,3-diacylglycerols in cell signaling is less clear. It is generally considered that 1,3-DAGs do not activate PKC.[3] However, the fatty acid composition of DAGs can influence which PKC isozymes are activated.[4] Conventional and novel PKCs show different sensitivities and preferences for DAGs with different fatty acid chain lengths and degrees of saturation.[4]

Given that this compound is a 1,3-diacylglycerol, it is not expected to directly activate PKC. However, its metabolic products, particularly myristic acid, can have signaling roles. Myristoylation is a common post-translational modification of proteins involved in signal transduction.

The general diacylglycerol signaling pathway, which is primarily activated by 1,2-diacylglycerols, is presented below for context.

Quantitative Data

| Parameter | TAG Oil | 1,3-DAG Oil | % Change vs. TAG | Reference |

| Postprandial Plasma TAG (AUC) | Baseline | Reduced | - | [3] |

| Postprandial Chylomicron TAG (AUC) | Baseline | Reduced | - | [3] |

| Membrane PKC Activity (Caco-2 cells) | No effect | No effect | 0% | [3] |

Experimental Protocols

A series of in vitro and in vivo experiments can be designed to elucidate the specific metabolic fate and signaling effects of this compound.

In Vitro Pancreatic Lipase Activity Assay

This protocol is designed to determine the susceptibility of this compound to hydrolysis by pancreatic lipase.

Materials:

-

This compound

-

Porcine pancreatic lipase

-

Tris-HCl buffer (pH 8.0)

-

Bile salts (e.g., sodium taurocholate)

-

CaCl₂

-

Fatty acid-free bovine serum albumin (BSA)

-

pH-stat or a colorimetric fatty acid detection kit

Procedure:

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., chloroform) and emulsify it in the Tris-HCl buffer containing bile salts and CaCl₂.

-

Pre-incubate the substrate emulsion at 37°C.

-

Initiate the reaction by adding pancreatic lipase.

-

Monitor the release of free fatty acids over time using a pH-stat to titrate the released protons or by taking aliquots at different time points and measuring the free fatty acid concentration using a colorimetric assay.

-

As a positive control, use a standard triacylglycerol like triolein.

-

Calculate the rate of hydrolysis and compare the activity of pancreatic lipase on this compound to that on the control substrate.

Cell-Based Lipid Metabolism Assay

This protocol aims to investigate the uptake and intracellular metabolism of this compound in a relevant cell line, such as Caco-2 (enterocytes) or HepG2 (hepatocytes).

Materials:

-

Caco-2 or HepG2 cells

-

Cell culture medium (e.g., DMEM)

-

Fetal bovine serum (FBS)

-

This compound (radiolabeled or fluorescently tagged, if available, for easier tracking)

-

Lipid extraction solvents (e.g., chloroform:methanol mixture)

-

Thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) system

Procedure:

-

Culture Caco-2 or HepG2 cells to confluency in multi-well plates.

-

Prepare a stock solution of this compound and add it to the cell culture medium.

-

Incubate the cells with the lipid-containing medium for various time points (e.g., 1, 4, 12, 24 hours).

-

At each time point, wash the cells with PBS to remove extracellular lipids.

-

Lyse the cells and extract the total lipids using a chloroform:methanol mixture.

-

Separate the lipid classes (e.g., diacylglycerols, triacylglycerols, phospholipids, free fatty acids) using TLC.

-

Quantify the amount of this compound and its metabolites in each lipid fraction. If using radiolabeled substrate, use a phosphorimager or liquid scintillation counting. For unlabeled substrate, scrape the TLC bands and analyze the fatty acid composition by GC-MS after transesterification.

-

Analyze the cell culture medium to determine the uptake of the diacylglycerol.

The general workflow for this cell-based assay is illustrated below:

In Vivo Study: Murine Model of Diet-Induced Obesity

This protocol describes a long-term animal study to evaluate the effects of dietary this compound on metabolic parameters in a model of diet-induced obesity.

Animals:

-

Male C57BL/6J mice

Diets:

-

Control high-fat diet (HFD)

-

HFD with a portion of the fat replaced by this compound

Procedure:

-

Acclimatize mice to the facility and individual housing.

-

Randomly assign mice to the control or experimental diet group.

-

Monitor body weight and food intake weekly for a period of 12-16 weeks.

-

Perform metabolic tests at regular intervals, such as:

-

Glucose tolerance test (GTT)

-

Insulin tolerance test (ITT)

-

-

At the end of the study, collect blood and tissues (liver, adipose tissue, muscle) for analysis.

-

Measure plasma levels of glucose, insulin, triglycerides, and cholesterol.

-

Analyze tissue lipid content and composition by GC-MS.

-

Perform gene expression analysis (e.g., qPCR) on key genes involved in lipid metabolism in the liver and adipose tissue.

Conclusion

This compound represents a unique structured lipid with potential for distinct metabolic effects due to its specific composition of a medium-chain and a very-long-chain saturated fatty acid. Based on current knowledge of lipid metabolism, it is hypothesized that this molecule will be digested and absorbed differently than conventional triacylglycerols, potentially leading to reduced lipid accumulation and altered metabolic profiles. Its direct role in cell signaling is likely limited due to its 1,3-diacylglycerol structure. The provided experimental protocols offer a framework for rigorously testing these hypotheses and elucidating the precise role of this compound in lipid metabolism. Further research in this area is warranted to explore its potential applications in nutrition and therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Myristic acid, unlike palmitic acid, is rapidly metabolized in cultured rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparison of dietary triacylglycerol oil and diacylglycerol oil in protein kinase C activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Activation of conventional and novel protein kinase C isozymes by different diacylglycerol molecular species - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Natural Sources of 1-Myristoyl-3-docosanoyl-rac-glycerol: A Scientific Exploration

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the potential natural sources of 1-Myristoyl-3-docosanoyl-rac-glycerol, a specific mixed-chain diacylglycerol. While direct evidence of its isolation from a natural source is not prominent in current scientific literature, this document synthesizes information on the natural occurrence of its constituent fatty acids—myristic acid (C14:0) and docosanoic acid (C22:0, behenic acid)—and the biosynthetic pathways that could lead to its formation in plants. This guide offers a comprehensive framework for researchers aiming to identify and quantify this molecule, detailing potential plant oil sources, the enzymatic machinery involved in its synthesis, and a robust experimental protocol for its detection and characterization.

Introduction

This compound is a diacylglycerol (DAG) composed of a glycerol (B35011) backbone esterified with myristic acid at the sn-1 position and docosanoic acid at the sn-3 position. Diacylglycerols are crucial intermediates in lipid metabolism and signaling. The specific combination of a medium-chain saturated fatty acid (myristic acid) and a very-long-chain saturated fatty acid (docosanoic acid) imparts unique physicochemical properties to this molecule, making it a subject of interest for applications in drug delivery, specialty foods, and cosmetics. This guide serves as a foundational resource for the scientific community to investigate its natural origins.

Potential Natural Sources Based on Fatty Acid Composition

The presence of this compound in a natural source is contingent on the co-occurrence of its constituent fatty acids in the lipid profile of the organism. Several plant oils are known to contain both myristic and docosanoic (behenic) acids, albeit often in minor quantities. These oils represent the most promising candidates for the isolation of the target diacylglycerol.

Table 1: Fatty Acid Composition of Potential Natural Source Oils

| Fatty Acid | Canola Oil (%) | Moringa Oleifera Seed Oil (%) | Peanut Oil (%) |

| Myristic Acid (C14:0) | 0.1 | Not consistently reported | Not consistently reported |

| Palmitic Acid (C16:0) | 3.6 - 4.5 | 6.0 | 13.9 |

| Stearic Acid (C18:0) | 1.5 | 5.0 | - |

| Oleic Acid (C18:1) | 61.6 | 77.8 | 32.3 |

| Linoleic Acid (C18:2) | 21.7 | - | 44.5 |

| α-Linolenic Acid (C18:3) | 9.6 | 3.0 | - |

| Arachidic Acid (C20:0) | 0.6 | 0.2 | - |

| Gadoleic Acid (C20:1) | 1.4 | - | - |

| Docosanoic Acid (C22:0) | 0.3 - 0.8 | up to 7.0 | Present, but not quantified |

| Erucic Acid (C22:1) | 0.2 | - | - |

| Lignoceric Acid (C24:0) | 0.2 | - | - |

Note: The fatty acid composition of plant oils can vary depending on the cultivar, growing conditions, and extraction methods. The values presented are representative.

Biosynthesis of Mixed-Chain Diacylglycerols in Plants

The formation of diacylglycerols in plants primarily occurs through the Kennedy pathway (de novo synthesis). The substrate specificity of the enzymes involved, particularly glycerol-3-phosphate acyltransferase (GPAT) and lysophosphatidic acid acyltransferase (LPAAT), and the composition of the cellular acyl-CoA pool are the main determinants of the final fatty acid composition of the DAGs.

The final step in triacylglycerol (TAG) synthesis is catalyzed by diacylglycerol acyltransferase (DGAT), which esterifies a fatty acid from the acyl-CoA pool to the sn-3 position of a DAG molecule. While DGATs exhibit some substrate preferences, their activity is also influenced by the relative concentrations of different acyl-CoAs available in the cell. Therefore, in a cell that produces both myristoyl-CoA and docosanoyl-CoA, the enzymatic machinery exists for the potential synthesis of this compound.

Experimental Protocol for Identification and Quantification

The following protocol outlines a comprehensive approach for the analysis of this compound from a natural lipid extract using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).

4.1. Lipid Extraction

-

Homogenization: Homogenize the plant material (e.g., seeds) in a suitable solvent system, such as chloroform (B151607):methanol (2:1, v/v).

-

Phase Separation: Add water to induce phase separation. The lipids will be in the lower chloroform phase.

-

Solvent Removal: Evaporate the chloroform under a stream of nitrogen.

-

Total Lipid Quantification: Determine the total lipid content gravimetrically.

4.2. Diacylglycerol Fractionation

-

Solid-Phase Extraction (SPE): Use a silica-based SPE cartridge to separate the total lipid extract into different lipid classes.

-

Elution: Elute neutral lipids with chloroform, and then specifically elute diacylglycerols with a mixture of acetone (B3395972) and chloroform.

-

Solvent Evaporation: Evaporate the solvent from the collected DAG fraction.

4.3. HPLC-MS/MS Analysis

-

Chromatographic Separation:

-

Column: Use a reverse-phase C18 or C30 column.

-

Mobile Phase: A gradient of acetonitrile (B52724) and isopropanol (B130326) with an ammonium (B1175870) formate (B1220265) additive is commonly used.

-

Flow Rate: Typically 0.2-0.5 mL/min.

-

Detection: UV detection at 205 nm can be used in conjunction with mass spectrometry.

-

-

Mass Spectrometry Detection:

-

Ionization: Use Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode.

-

Analysis Mode: Perform a full scan to identify the molecular ions corresponding to this compound ([M+H]⁺ or [M+NH₄]⁺).

-

Tandem MS (MS/MS): Select the precursor ion of interest and perform fragmentation analysis. The fragmentation pattern will confirm the identity of the fatty acyl chains and their positions. The characteristic loss of myristic acid and docosanoic acid will be indicative of the target molecule.

-

4.4. Quantification

-

Internal Standard: Use a commercially available diacylglycerol standard with a known concentration that is not expected to be present in the sample.

-

Calibration Curve: Prepare a calibration curve using a synthetic standard of this compound.

-

Data Analysis: Quantify the target molecule by comparing the peak area of the analyte to that of the internal standard and using the calibration curve.

Conclusion

While the direct identification of this compound from a natural source remains an open area of investigation, this guide provides a scientifically grounded starting point for researchers. Based on fatty acid profiles, canola oil, Moringa oleifera seed oil, and peanut oil are highlighted as potential candidates for containing this mixed-chain diacylglycerol. The biosynthetic pathways in these plants possess the necessary enzymatic machinery for its formation. The detailed experimental protocol provided herein offers a clear and robust methodology for the identification and quantification of this and other specific diacylglycerol species. Further lipidomic studies on the aforementioned plant oils are warranted to definitively ascertain the natural occurrence and concentration of this compound.

Technical Guide: 1-Myristoyl-3-docosanoyl-rac-glycerol

CAS Number: 115877-95-7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1-Myristoyl-3-docosanoyl-rac-glycerol, a specific diacylglycerol (DAG). It covers its chemical properties, a detailed representative protocol for its synthesis and purification, analytical methodologies, and its role in cellular signaling pathways. This document is intended to serve as a valuable resource for professionals in research and drug development.

Introduction

This compound is a diacylglycerol that contains myristic acid (a saturated C14 fatty acid) at the sn-1 position and docosanoic acid (behenic acid, a saturated C22 fatty acid) at the sn-3 position of the glycerol (B35011) backbone.[1][2][3] Diacylglycerols are critical lipid molecules that serve as intermediates in various metabolic pathways and function as essential second messengers in cellular signal transduction.[4][5] The unique fatty acid composition of this compound may confer specific physical and biological properties, making it a molecule of interest for research in lipidomics, cell signaling, and drug delivery.

Chemical and Physical Properties

A summary of the known quantitative data for this compound is presented in Table 1.[6][7]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 115877-95-7 | [6] |

| Molecular Formula | C₃₉H₇₆O₅ | [6][7] |

| Molecular Weight | 625.0 g/mol | [7] |

| Purity | ≥98% (as commercially available) | [6][7] |

| Formulation | Solid | [6][7] |

| Solubility | DMF: 20 mg/ml, DMSO: 7 mg/ml, Ethanol: 0.25 mg/ml, PBS (pH 7.2): 0.7 mg/ml | [7] |

| Storage | -20°C | [7] |

| Stability | ≥ 4 years (under proper storage) | [7] |

Experimental Protocols

Enzymatic Synthesis of this compound

This protocol describes a solvent-free enzymatic esterification of glycerol with myristic acid and docosanoic acid using a 1,3-specific lipase (B570770).

Materials:

-

Glycerol

-

Myristic acid

-

Docosanoic acid

-

Immobilized 1,3-specific lipase (e.g., from Rhizomucor miehei)

-

Acetone

-

Silica (B1680970) gel for column chromatography

-

Boric acid

-

Thin Layer Chromatography (TLC) plates (silica gel G)

-

Developing solvent for TLC (e.g., hexane:diethyl ether:acetic acid, 70:30:1, v/v/v)

-

Visualizing agent for TLC (e.g., primuline (B81338) spray or iodine vapor)

Procedure:

-

Reaction Setup: In a round-bottom flask, combine glycerol, myristic acid, and docosanoic acid in a 1:1:1 molar ratio.

-

Enzyme Addition: Add the immobilized 1,3-specific lipase to the reaction mixture. The enzyme loading is typically 5-10% by weight of the total reactants.

-

Reaction Conditions: Heat the mixture to a temperature that allows the reactants to be in a liquid state but does not denature the enzyme (typically 50-70°C). Apply a vacuum to remove the water produced during the esterification, which drives the reaction towards product formation. The reaction is typically stirred for several hours to days, and its progress is monitored by TLC.

-

Reaction Monitoring: Periodically take a small aliquot of the reaction mixture, dissolve it in a solvent like hexane, and spot it on a TLC plate alongside standards of the starting materials and a 1,3-diacylglycerol standard if available. Develop the TLC plate to assess the formation of the product and the consumption of the reactants.

-

Enzyme Removal: Once the reaction has reached the desired conversion, cool the mixture and filter it to remove the immobilized enzyme. The enzyme can often be washed and reused.

-

Purification by Column Chromatography: The crude product is a mixture of mono-, di-, and triglycerides, as well as unreacted fatty acids and glycerol. This mixture can be purified by silica gel column chromatography. A solvent gradient of hexane and diethyl ether is commonly used to elute the different lipid classes.

-

Purification by Thin Layer Chromatography (TLC): For higher purity, preparative TLC can be employed. The separation of 1,2- and 1,3-diacylglycerol isomers can be achieved using silica gel plates impregnated with boric acid.[8] The boric acid forms a complex with the cis-diols of the 1,2-isomer, making it more polar and thus retaining it more strongly on the TLC plate, allowing for the separation from the 1,3-isomer. The desired band corresponding to 1,3-diacylglycerol can be scraped from the plate and the product eluted with a suitable solvent.[8]

-

Solvent Removal and Characterization: Remove the solvent from the purified fractions under reduced pressure to obtain the final product. The purity and identity of the this compound should be confirmed by analytical techniques such as HPLC, mass spectrometry, and NMR.

Analytical Methods

Table 2: Analytical Techniques for the Characterization of this compound

| Technique | Purpose | Representative Protocol |

| Thin Layer Chromatography (TLC) | Monitoring reaction progress and assessing purity. Separation of 1,2- and 1,3-isomers. | Stationary Phase: Silica gel G plates (can be impregnated with boric acid for isomer separation).[8] Mobile Phase: A mixture of nonpolar and polar solvents, such as hexane:diethyl ether:acetic acid (e.g., 70:30:1, v/v/v). Visualization: Staining with iodine vapor or spraying with a fluorescent dye like primuline.[8][9] |

| High-Performance Liquid Chromatography (HPLC) | Quantification and purification of diacylglycerols. | Column: Reversed-phase C18 column. Mobile Phase: Isocratic or gradient elution with solvents like acetonitrile (B52724) and isopropanol. Detection: UV detector (at low wavelengths like 205 nm) or an Evaporative Light Scattering Detector (ELSD) for non-UV active compounds.[10][11][12] |

| Mass Spectrometry (MS) | Determination of molecular weight and structural elucidation. | Can be coupled with HPLC (LC-MS). Electrospray ionization (ESI) is a common technique. Analysis of fragmentation patterns can help identify the fatty acid constituents and their positions. |

Role in Cellular Signaling

Diacylglycerols are well-established second messengers that play a crucial role in a variety of cellular signaling pathways.[4][5] The primary and most studied function of DAGs is the activation of Protein Kinase C (PKC) isozymes.[13][14]

The Diacylglycerol-Protein Kinase C (PKC) Signaling Pathway

The activation of various cell surface receptors, such as G protein-coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs), leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) in the plasma membrane, generating two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol.[15]

IP₃ diffuses into the cytoplasm and binds to its receptors on the endoplasmic reticulum, causing the release of stored calcium ions (Ca²⁺) into the cytosol. The increased intracellular Ca²⁺ concentration and the presence of DAG at the plasma membrane synergistically activate conventional isoforms of PKC.[13][15] Activated PKC then phosphorylates a wide range of downstream target proteins, leading to various cellular responses, including cell proliferation, differentiation, apoptosis, and inflammation.[14]

The signaling is terminated by the removal of DAG from the membrane. This is primarily achieved through its phosphorylation by diacylglycerol kinases (DGKs) to form phosphatidic acid (PA), another signaling lipid, or by its hydrolysis by diacylglycerol lipases.[16]

// Nodes extracellular_signal [label="Extracellular Signal\n(e.g., Hormone, Growth Factor)", fillcolor="#F1F3F4", fontcolor="#202124"]; receptor [label="Cell Surface Receptor\n(GPCR, RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; plc [label="Phospholipase C\n(PLC)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; pip2 [label="PIP₂", shape=oval, fillcolor="#FBBC05", fontcolor="#202124"]; ip3 [label="IP₃", shape=oval, fillcolor="#FBBC05", fontcolor="#202124"]; dag [label="1-Myristoyl-3-docosanoyl\n-rac-glycerol (DAG)", shape=oval, fillcolor="#EA4335", fontcolor="#FFFFFF"]; er [label="Endoplasmic\nReticulum", shape=cylinder, fillcolor="#F1F3F4", fontcolor="#202124"]; ca2 [label="Ca²⁺", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; pkc [label="Protein Kinase C\n(PKC)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; cellular_response [label="Cellular Response\n(Proliferation, Differentiation, etc.)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; dgk [label="Diacylglycerol Kinase\n(DGK)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; pa [label="Phosphatidic Acid\n(PA)", shape=oval, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges extracellular_signal -> receptor [label="Binds"]; receptor -> plc [label="Activates"]; plc -> pip2 [label="Hydrolyzes"]; pip2 -> ip3 [arrowhead=vee]; pip2 -> dag [arrowhead=vee]; ip3 -> er [label="Binds to receptor on"]; er -> ca2 [label="Releases"]; dag -> pkc [label="Activates"]; ca2 -> pkc [label="Activates"]; pkc -> cellular_response [label="Phosphorylates targets leading to"]; dag -> dgk [label="Phosphorylates"]; dgk -> pa [arrowhead=vee]; } Diacylglycerol-Protein Kinase C Signaling Pathway.

Drug Development Implications

The central role of the DAG signaling pathway in numerous physiological and pathological processes makes its components attractive targets for drug development.[16] For instance, dysregulation of PKC activity is implicated in various diseases, including cancer and inflammatory disorders. Therefore, molecules that can modulate the levels or activity of specific diacylglycerols, including this compound, could have therapeutic potential. Diacylglycerol kinases (DGKs) are also emerging as potential drug targets for a variety of diseases.[16]

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and analysis of this compound.

// Nodes start [label="Starting Materials:\nGlycerol, Myristic Acid,\nDocosanoic Acid", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; synthesis [label="Enzymatic Esterification\n(1,3-specific lipase)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; monitoring [label="Reaction Monitoring\n(TLC)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; purification [label="Purification", fillcolor="#34A853", fontcolor="#FFFFFF"]; column_chrom [label="Silica Gel Column\nChromatography", fillcolor="#F1F3F4", fontcolor="#202124"]; prep_tlc [label="Preparative TLC\n(Boric Acid Impregnated)", fillcolor="#F1F3F4", fontcolor="#202124"]; analysis [label="Analysis and\nCharacterization", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; hplc [label="HPLC", fillcolor="#F1F3F4", fontcolor="#202124"]; ms (B15284909) [label="Mass Spectrometry", fillcolor="#F1F3F4", fontcolor="#202124"]; nmr [label="NMR", fillcolor="#F1F3F4", fontcolor="#202124"]; final_product [label="Pure 1-Myristoyl-3-docosanoyl\n-rac-glycerol", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> synthesis; synthesis -> monitoring; monitoring -> synthesis [label="Continue reaction"]; monitoring -> purification [label="Reaction complete"]; purification -> column_chrom; column_chrom -> prep_tlc [label="For higher purity"]; prep_tlc -> analysis; column_chrom -> analysis; analysis -> hplc; analysis -> ms; analysis -> nmr; analysis -> final_product; } Workflow for Synthesis and Analysis.

Conclusion

This compound is a diacylglycerol with potential applications in various research areas due to its specific chemical structure. This guide provides a comprehensive overview of its properties, a representative synthesis and purification scheme, and its role in the well-established diacylglycerol signaling pathway. While specific experimental data for this particular molecule is limited in the public domain, the general principles and protocols outlined here provide a solid foundation for researchers and drug development professionals to work with this and other similar diacylglycerol molecules. Further research is warranted to elucidate the specific biological activities and potential therapeutic applications of this compound.

References

- 1. amsbio.com [amsbio.com]

- 2. 1-Myristoyl-3--Docosanoyl---rac--glycerol, 5MG | Labscoop [labscoop.com]

- 3. This compound - CAS:115877-95-7 - KKL Med Inc. [m.kklmed.com]

- 4. Diacylglycerol pathway | PPTX [slideshare.net]

- 5. Diacylglycerol signaling pathway | PPTX [slideshare.net]

- 6. This compound - Cayman Chemical [bioscience.co.uk]

- 7. caymanchem.com [caymanchem.com]

- 8. TLC of acylglycerols | Cyberlipid [cyberlipid.gerli.com]

- 9. A two-dimensional thin-layer chromatography procedure for simultaneous separation of ceramide and diacylglycerol species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Diacylglycerol - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]

- 15. researchgate.net [researchgate.net]

- 16. Diacylglycerol kinases as emerging potential drug targets for a variety of diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Landscape of 1-Myristoyl-3-docosanoyl-rac-glycerol and its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide serves as a comprehensive resource on 1-Myristoyl-3-docosanoyl-rac-glycerol, a specific diacylglycerol (DAG), and the broader class of diacylglycerols that are pivotal in cellular signaling and metabolism. While specific experimental data for this compound is not extensively available in public literature, this document provides a foundational understanding of its chemical nature, synonyms, and the well-established biological roles and experimental methodologies associated with diacylglycerols. This guide is intended to equip researchers and drug development professionals with the necessary background to investigate this and similar lipid molecules.

Chemical Identity and Synonyms

This compound is a diacylglycerol molecule featuring a myristic acid moiety at the sn-1 position and a docosanoic acid (behenic acid) moiety at the sn-3 position of the glycerol (B35011) backbone. The "rac-" prefix indicates a racemic mixture of its stereoisomers.

For clarity and comprehensive literature searching, a list of known synonyms and identifiers is provided below.

| Synonym | Identifier |

| 1-Myristin-3-Behenin | Common Name |

| 1-Myristoyl-3-behenoyl-rac-glycerol | IUPAC Style |

| DG(14:0/0:0/22:0) | Lipidomics Notation |

| 115877-95-7 | CAS Number |

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value |

| Molecular Formula | C39H76O5 |

| Molecular Weight | 625.0 g/mol |

| Appearance | Solid |

| Purity | Typically ≥98% |

| Solubility | Soluble in organic solvents such as DMF and DMSO. Limited solubility in ethanol (B145695) and aqueous buffers like PBS (pH 7.2). |

Note: Solubility values can vary based on the specific solvent and temperature.

Biological Significance of Diacylglycerols (DAGs)

Diacylglycerols are critical second messengers in a multitude of cellular signaling pathways.[1][2] They are transiently produced at the cell membrane and recruit and activate a variety of downstream effector proteins. The primary and most well-studied role of DAGs is the activation of Protein Kinase C (PKC) isoforms.[1] However, the signaling scope of DAGs extends to other proteins, including Ras guanyl-releasing proteins (RasGRPs), chimaerins, and Munc13 proteins.[3]

The specific fatty acid composition of a DAG molecule can influence its signaling properties, including the recruitment and activation of specific downstream effectors. The presence of a saturated fatty acid like myristic acid and a very-long-chain saturated fatty acid like docosanoic acid in this compound suggests it may have unique biophysical properties and protein interactions within the cell membrane, although specific studies are lacking.

Key Signaling Pathways Involving Diacylglycerols

The generation of DAG from the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC) is a central event in G protein-coupled receptor (GPCR) and receptor tyrosine kinase (RTK) signaling.

Below is a generalized diagram of a diacylglycerol signaling pathway.

Caption: Generic Diacylglycerol (DAG) Signaling Pathway.

Experimental Protocols

Synthesis of Diacylglycerols

The chemical synthesis of specific diacylglycerols can be achieved through various methods. A common approach involves the protection of one hydroxyl group of glycerol, followed by acylation of the remaining hydroxyl groups with the desired fatty acids, and subsequent deprotection.

Example Synthetic Scheme:

A general, efficient asymmetric synthesis of 1,2-diacyl-sn-glycerols has been described starting from allyl bromide.[4] The key steps involve:

-

Conversion of allyl bromide to an allyl ether.

-

Asymmetric dihydroxylation to yield a protected glycerol derivative.

-

Diacylation with the desired fatty acid anhydrides or chlorides.

-

Mild deprotection to yield the final diacylglycerol, minimizing acyl migration.[4]

Enzymatic synthesis is another common method for producing diacylglycerols, often employing lipases for esterification or glycerolysis reactions.[5]

Purification of Diacylglycerols

Purification of the synthesized diacylglycerol is crucial to remove starting materials, byproducts, and any regioisomers (e.g., 1,2- vs. 1,3-diacylglycerols).

Common Purification Techniques:

-

Column Chromatography: Silica gel column chromatography is frequently used to separate the target diacylglycerol from other components based on polarity.

-

Thin-Layer Chromatography (TLC): TLC is a valuable tool for monitoring the progress of the synthesis and for identifying the appropriate solvent system for column chromatography.

-

Crystallization: A two-step crystallization process can be employed for efficient purification.[6] This often involves an initial crystallization in a nonpolar solvent followed by recrystallization in a polar solvent to achieve high purity.[6]

Analysis of Diacylglycerols

The identity and purity of this compound can be confirmed using a combination of analytical techniques.

| Analytical Technique | Purpose |

| Mass Spectrometry (MS) | To confirm the molecular weight and fragmentation pattern, providing structural information. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | To elucidate the detailed chemical structure, including the position of the acyl chains on the glycerol backbone. |

| High-Performance Liquid Chromatography (HPLC) | To assess the purity of the compound. |

| Gas Chromatography (GC) | To analyze the fatty acid composition after hydrolysis and derivatization. |

Applications in Research and Drug Development

Diacylglycerols are fundamental to numerous physiological and pathophysiological processes, making them and their metabolic pathways attractive targets for drug development. Research in areas such as oncology, immunology, and metabolic diseases often involves the study of DAG signaling. The availability of specific, well-characterized diacylglycerol species like this compound is essential for:

-

In vitro kinase assays: To study the activation of specific PKC isoforms or other DAG-binding proteins.

-

Cell-based signaling studies: To investigate the cellular responses to specific DAG species.

-

Lipidomics and metabolic studies: As standards for the identification and quantification of endogenous lipids.

-

Drug discovery screens: To identify inhibitors or modulators of DAG-metabolizing enzymes.

Conclusion

This compound represents a specific molecular tool within the broader and biologically significant class of diacylglycerols. While direct experimental data for this compound is sparse, the extensive knowledge of DAG signaling and metabolism provides a solid framework for its investigation. This guide has provided a summary of its chemical identity, the general biological context of DAGs, and established experimental protocols for the synthesis, purification, and analysis of such molecules. It is anticipated that with the advancement of lipidomics and targeted research, the specific roles of distinct diacylglycerol species like this compound will be further elucidated, opening new avenues for therapeutic intervention.

References

- 1. Diacylglycerol pathway | PPTX [slideshare.net]

- 2. Diacylglycerol signaling pathway | PPTX [slideshare.net]

- 3. The biology and biochemistry of diacylglycerol signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An efficient asymmetric synthesis of diacylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Enzymatic Synthesis of Diacylglycerol-Enriched Oil by Two-Step Vacuum-Mediated Conversion of Fatty Acid Ethyl Ester and Fatty Acid From Soy Sauce By-Product Oil as Lipid-Lowering Functional Oil - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to DG(14:0/0:0/22:0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical entity DG(14:0/0:0/22:0), also known as 1-myristoyl-3-behenoyl-rac-glycerol. This document details its chemical and physical properties, experimental protocols for its synthesis and analysis, and its role within cellular signaling pathways, with a focus on providing actionable information for research and development.

Chemical Information and Properties

DG(14:0/0:0/22:0) is a 1,3-diacylglycerol (DAG), a class of glycerolipids where two fatty acid chains are esterified to a glycerol (B35011) backbone. The notation specifies a myristic acid (14:0) at the sn-1 position and a behenic acid (22:0) at the sn-3 position, with a free hydroxyl group at the sn-2 position, indicated by "0:0". This distinguishes it from the more commonly studied 1,2-diacylglycerols, which are key second messengers in cellular signaling.

Table 1: Chemical Identifiers and Properties of DG(14:0/0:0/22:0)

| Property | Value | Source |

| Systematic Name | 1-myristoyl-3-behenoyl-rac-glycerol | - |

| Synonyms | DG(14:0/0:0/22:0), 1-Myristin-3-Behenin | [1] |

| CAS Number | 115877-95-7 | [1] |

| Molecular Formula | C39H76O5 | [2] |

| Molecular Weight | 625.0 g/mol | - |

| Monoisotopic Mass | 624.5693 Da | [2] |

| Physical State | Solid | - |

| Purity | ≥98% (Commercially available) | [1] |

Table 2: Predicted Physicochemical and Mass Spectrometry Data for DG(14:0/0:0/22:0)

| Predicted Property / MS Adduct | Value | Source |

| XlogP | 16.2 | [2] |

| [M+H]+ (m/z) | 625.57658 | [2] |

| [M+Na]+ (m/z) | 647.55852 | [2] |

| [M+NH4]+ (m/z) | 642.60312 | [2] |

| [M-H]- (m/z) | 623.56202 | [2] |

Experimental Protocols

Detailed experimental protocols for the specific synthesis and analysis of DG(14:0/0:0/22:0) are not widely published. However, established methodologies for the synthesis and analysis of 1,3-diacylglycerols can be readily adapted.

Enzymatic Synthesis of 1,3-Diacylglycerols

The synthesis of 1,3-diacylglycerols is commonly achieved through enzymatic esterification, which offers high specificity and milder reaction conditions compared to chemical synthesis.[3][4] A general protocol using a 1,3-specific lipase (B570770) is described below.

Objective: To synthesize 1,3-diacylglycerol by direct esterification of glycerol with myristic acid and behenic acid.

Materials:

-

Glycerol (purity >99%)

-

Myristic acid (purity >99%)

-

Behenic acid (purity >99%)

-

Immobilized 1,3-specific lipase (e.g., Lipozyme RM IM)[3][5]

-

Reaction vessel (e.g., 50 mL pear-shaped flask)

-

Vacuum pump

-

Water bath or heating mantle

-

Solvents for purification (e.g., hexane, ethanol)

Procedure:

-

Reactant Preparation: Combine glycerol and the fatty acids (myristic acid and behenic acid) in a 1:2 molar ratio in the reaction vessel.[3]

-

Enzyme Addition: Add the immobilized lipase, typically at 5% (w/w) of the total reactants.[3]

-

Reaction Conditions:

-

Incubate the mixture at a controlled temperature. For saturated fatty acids like myristic and behenic acid, a higher temperature (e.g., 60-75°C) is required to ensure the reactants are in a liquid state.[6]

-

Apply a vacuum (e.g., 4 mm Hg) to the system to remove the water produced during the esterification, which drives the reaction towards product formation.[3]

-

Stir the reaction mixture continuously.

-

-

Monitoring the Reaction: The progress of the reaction can be monitored by periodically taking samples and analyzing the free fatty acid content by titration or the lipid profile by chromatography (TLC or HPLC).[3]

-

Purification:

-

After the reaction reaches the desired conversion, the immobilized enzyme is removed by filtration.

-

The product mixture, which will contain 1,3-diacylglycerol, as well as unreacted starting materials, monoacylglycerols, and triacylglycerols, can be purified.

-

Purification methods such as molecular distillation and solvent fractionation can be employed to isolate the 1,3-diacylglycerol.[6][7]

-

Figure 1: Workflow for the enzymatic synthesis of 1,3-diacylglycerol.

Analysis of Diacylglycerol Isomers by HPLC

The separation and quantification of diacylglycerol isomers are crucial for understanding their distinct biological roles. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely used technique for this purpose.[8][9]

Objective: To separate and quantify 1,3-diacylglycerol from its 1,2-isomer.

Instrumentation and Materials:

-

HPLC system with a UV or evaporative light scattering detector (ELSD).

-

Reversed-phase C18 column.

-

Mobile phase: Acetonitrile (B52724) (100%) or a gradient of organic solvents.[9]

-

Lipid extract containing the diacylglycerol isomers.

Procedure:

-

Sample Preparation:

-

Chromatographic Separation:

-

Detection and Quantification:

-

Detect the eluting isomers using a UV detector (at a low wavelength like 205 nm) or an ELSD.[9]

-

Quantify the amount of each isomer by comparing the peak area to that of known standards.

-

References

- 1. caymanchem.com [caymanchem.com]

- 2. PubChemLite - 1-myristoyl-3-behenoyl-sn-glycerol (C39H76O5) [pubchemlite.lcsb.uni.lu]

- 3. Solvent-free enzymatic synthesis of 1, 3-Diacylglycerols by direct esterification of glycerol with saturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Solvent-free enzymatic synthesis of 1, 3-diacylglycerols by direct esterification of glycerol with saturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Enzymatic synthesis of structured lipids with behenic acid at the sn-1, 3 positions of triacylglycerols - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Enzymatic Esterification of Functional Lipids for Specialty Fats: 1,3-Dipalmitoylglycerol and 1,3-Distearoylglycerol | MDPI [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. Analysis of 1,2(2,3)- and 1,3-positional isomers of diacylglycerols from vegetable oils by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Intramyocellular diacylglycerol concentrations and [U-13C]palmitate isotopic enrichment measured by LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Analysis of Diacylglycerol Molecular Species in Cellular Lipid Extracts by Normal-Phase LC-Electrospray Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: 1-Myristoyl-3-docosanoyl-rac-glycerol as a Lipid Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Myristoyl-3-docosanoyl-rac-glycerol is a high-purity diacylglycerol (DAG) suitable for use as a lipid standard in a variety of research and analytical applications. Comprising a glycerol (B35011) backbone with myristic acid (C14:0) at the sn-1 position and docosanoic acid (C22:0, also known as behenic acid) at the sn-3 position, this synthetic lipid is not typically abundant in biological systems, making it an excellent internal standard for quantitative lipidomics.[1][2][3][4] Its well-defined structure and high purity (≥98%) ensure accuracy and reproducibility in mass spectrometry-based analyses.[3]

Diacylglycerols are crucial lipid second messengers involved in a multitude of cellular signaling pathways, primarily through the activation of protein kinase C (PKC).[5] Dysregulation of DAG-mediated signaling has been implicated in various diseases, including cancer and type 2 diabetes.[5] Accurate quantification of endogenous DAGs is therefore essential for understanding disease pathophysiology and for the development of novel therapeutics.

These application notes provide detailed protocols for the use of this compound as an internal standard for the quantification of diacylglycerols in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Product Information

Chemical and Physical Properties

| Property | Value |

| Synonyms | DG(14:0/0:0/22:0), 1-Myristin-3-Behenin |

| Molecular Formula | C39H76O5 |

| Formula Weight | 625.0 g/mol |

| Purity | ≥98% |

| Formulation | Solid |

| Storage | -20°C |

| Stability | ≥ 4 years at -20°C |

| Solubility | DMF: 20 mg/ml; DMSO: 7 mg/ml; Ethanol: 0.25 mg/ml |

Data sourced from manufacturer's specifications.[3]

Application: Quantitative Lipidomics by LC-MS/MS

This compound is an ideal internal standard for the quantification of diacylglycerol species in complex biological matrices such as plasma, serum, cells, and tissue homogenates. Its unique combination of fatty acyl chains makes it easily distinguishable from most endogenous DAGs by mass spectrometry.

Principle

The protocol involves spiking a known amount of the this compound internal standard (IS) into a biological sample prior to lipid extraction. The sample is then processed to extract and purify the diacylglycerol fraction. The extracted lipids are analyzed by LC-MS/MS, and the peak area of the endogenous DAGs is normalized to the peak area of the internal standard. A calibration curve, generated using known concentrations of a representative DAG standard, is used to determine the absolute concentration of the endogenous DAGs in the original sample.

Experimental Protocols

Preparation of Standard Solutions

a. Internal Standard Stock Solution (1 mg/mL):

-

Allow the vial of this compound to equilibrate to room temperature.

-

Accurately weigh a precise amount of the solid standard (e.g., 5 mg).

-

Dissolve the standard in an appropriate solvent, such as chloroform:methanol (2:1, v/v), to a final concentration of 1 mg/mL. For example, dissolve 5 mg in 5 mL of solvent.

-

Vortex thoroughly to ensure complete dissolution.

-

Store the stock solution in an amber glass vial at -20°C.

b. Internal Standard Working Solution (10 µg/mL):

-

Perform a serial dilution of the stock solution. For example, dilute 100 µL of the 1 mg/mL stock solution into 9.9 mL of chloroform:methanol (2:1, v/v) to obtain a 10 µg/mL working solution.

-

This working solution will be used to spike the samples.

c. Calibration Curve Standards:

-

Prepare a stock solution of a representative diacylglycerol standard (e.g., 1,2-dipalmitoyl-rac-glycerol) at a concentration of 1 mg/mL.

-

Generate a series of calibration standards by diluting the stock solution to concentrations ranging from 0.1 µg/mL to 50 µg/mL.[6][7]

-

Each calibration standard should also be spiked with the same amount of the this compound internal standard working solution as the samples.

Sample Preparation and Lipid Extraction (from Plasma)

This protocol is adapted from established lipid extraction methods.[5][8][9]

-

Thaw plasma samples on ice.

-

In a glass tube, add 100 µL of plasma.

-

Add a known amount of the this compound internal standard working solution (e.g., 10 µL of the 10 µg/mL solution).

-

Add 2 mL of ice-cold chloroform:methanol (2:1, v/v).

-

Vortex vigorously for 1 minute.

-

Centrifuge at 3000 x g for 10 minutes at 4°C to separate the phases.

-

Carefully collect the lower organic layer, which contains the total lipid extract, using a glass Pasteur pipette and transfer to a new glass tube.

-

Dry the lipid extract under a gentle stream of nitrogen.

Solid-Phase Extraction (SPE) for Diacylglycerol Purification

This step isolates diacylglycerols from other lipid classes.[5]

-

Reconstitute the dried lipid extract in 1 mL of hexane (B92381).

-

Condition an aminopropyl-bonded silica (B1680970) SPE cartridge by passing 3 mL of hexane through it.

-

Load the reconstituted lipid extract onto the conditioned SPE cartridge.

-

Wash the cartridge with 3 mL of hexane:ethyl acetate (B1210297) (9:1, v/v) to elute neutral lipids like cholesterol esters and triacylglycerols. Discard this eluate.

-

Elute the diacylglycerol fraction with 5 mL of hexane:ethyl acetate (8:2, v/v).[5] Collect this fraction in a clean glass tube.

-

Evaporate the solvent from the collected diacylglycerol fraction under a gentle stream of nitrogen.

-

Reconstitute the purified diacylglycerols in a suitable solvent for LC-MS/MS analysis (e.g., 100 µL of isopropanol:acetonitrile:water, 2:1:1, v/v).

LC-MS/MS Analysis

The following are general parameters and should be optimized for the specific instrument used.

| Parameter | Suggested Setting |

| LC Column | C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm) |

| Mobile Phase A | Acetonitrile:Water (60:40) with 10 mM ammonium (B1175870) formate |

| Mobile Phase B | Isopropanol:Acetonitrile (90:10) with 10 mM ammonium formate |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Gradient | Start at 30% B, increase to 100% B over 15 min, hold for 5 min, then re-equilibrate. |

| MS Ionization | Electrospray Ionization (ESI), Positive Mode |

| Scan Mode | Multiple Reaction Monitoring (MRM) |

MRM Transitions:

-

Internal Standard (this compound): The precursor ion will be the [M+NH4]+ adduct. The specific product ions will depend on the neutral loss of the myristic and docosanoic acid chains. These transitions must be determined experimentally on the specific mass spectrometer used.

-

Endogenous DAGs: Monitor for the [M+NH4]+ adducts of expected endogenous DAGs and their characteristic neutral loss fragments.

Data Analysis

-

Integrate the peak areas for the internal standard and the endogenous diacylglycerol species in each sample and calibration standard.

-